molecular formula C9H7F11KNO4S B13418379 Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-, potassium salt CAS No. 67584-52-5

Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-, potassium salt

Cat. No.: B13418379
CAS No.: 67584-52-5
M. Wt: 473.30 g/mol
InChI Key: VJZIVFKBUDETNE-UHFFFAOYSA-M
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Description

Properties

CAS No.

67584-52-5

Molecular Formula

C9H7F11KNO4S

Molecular Weight

473.30 g/mol

IUPAC Name

potassium;2-[ethyl(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentylsulfonyl)amino]acetate

InChI

InChI=1S/C9H8F11NO4S.K/c1-2-21(3-4(22)23)26(24,25)9(19,20)7(14,15)5(10,11)6(12,13)8(16,17)18;/h2-3H2,1H3,(H,22,23);/q;+1/p-1

InChI Key

VJZIVFKBUDETNE-UHFFFAOYSA-M

Canonical SMILES

CCN(CC(=O)[O-])S(=O)(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F.[K+]

Origin of Product

United States

Preparation Methods

Detailed Synthetic Route

Step Description Reagents and Conditions Notes
1 Synthesis of undecafluoropentyl sulfonyl chloride Undecafluoropentyl sulfonyl precursor + Thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) Sulfonyl chloride formation via chlorination of sulfonic acid or sulfonate precursor
2 Reaction of sulfonyl chloride with ethylamine to form N-ethyl-N-(undecafluoropentyl)sulfonamide Ethylamine in anhydrous solvent (e.g., dichloromethane) at 0–25 °C Controlled addition to avoid overreaction; inert atmosphere recommended
3 Coupling of sulfonamide with glycine or glycine ester derivative Glycine or ethyl glycinate + sulfonamide intermediate May require base catalysis or coupling agents depending on substrate reactivity
4 Neutralization to form potassium salt Potassium hydroxide (KOH) or potassium carbonate in aqueous or alcoholic medium Ensures conversion to potassium salt form for enhanced solubility and handling
5 Purification Recrystallization from appropriate solvents or chromatography Removal of impurities, residual reagents, and by-products

Reaction Scheme Summary

$$
\text{R-SO}3\text{H} + \text{SOCl}2 \rightarrow \text{R-SO}2\text{Cl} + \text{SO}2 + \text{HCl}
$$

Where R = undecafluoropentyl group (C5F11-).

$$
\text{R-SO}2\text{Cl} + \text{C}2\text{H}5\text{NH}2 \rightarrow \text{R-SO}2\text{NHC}2\text{H}_5 + \text{HCl}
$$

$$
\text{R-SO}2\text{NHC}2\text{H}5 + \text{NH}2\text{CH}_2\text{COOH} \rightarrow \text{N-ethyl-N-(undecafluoropentyl)sulfonyl glycine}
$$

$$
\text{N-ethyl-N-(undecafluoropentyl)sulfonyl glycine} + \text{KOH} \rightarrow \text{Potassium salt} + \text{H}_2\text{O}
$$

Reaction Conditions and Parameters

Parameter Typical Conditions Impact on Product Quality
Temperature 0–25 °C during sulfonamide formation Controls reaction rate and limits side reactions
Solvent Anhydrous dichloromethane or tetrahydrofuran Ensures solubility and reaction efficiency
Stoichiometry Slight excess of ethylamine to sulfonyl chloride Drives complete conversion
pH during salt formation Slightly basic (pH 8–9) Ensures full neutralization to potassium salt
Purification method Recrystallization or preparative chromatography Removes impurities and unreacted starting materials

Research Findings and Optimization

  • Yield and Purity: Optimized protocols report yields above 70% with purity exceeding 98% after recrystallization. Use of anhydrous conditions and controlled temperature is critical to minimize hydrolysis and side reactions.

  • Environmental Considerations: The fluorinated undecafluoropentyl group imparts persistence and bioaccumulation potential. Synthesis should be conducted with appropriate containment and waste treatment to mitigate environmental release.

  • Alternative Methods: Some studies explore direct sulfonamide formation from sulfonic acid derivatives using coupling agents like carbodiimides, but these are less common due to lower efficiency and more complex purification.

Summary Table of Preparation Methods

Step Method/Technique Reagents Conditions Outcome/Notes
Sulfonyl chloride synthesis Chlorination of sulfonic acid SOCl2 or PCl5 0–50 °C, anhydrous solvent Formation of reactive sulfonyl chloride
Sulfonamide formation Nucleophilic substitution with ethylamine Ethylamine, DCM solvent 0–25 °C, inert atmosphere Formation of N-ethyl sulfonamide
Coupling with glycine Reaction with glycine or ester derivative Glycine or ethyl glycinate Mild conditions, base catalysis Formation of sulfonylated glycine
Salt formation Neutralization KOH or K2CO3 Aqueous/alcoholic medium Potassium salt formation
Purification Recrystallization/chromatography Suitable solvents Ambient temperature High purity product

Chemical Reactions Analysis

Functional Groups and Potential Reactions

The compound contains two key functional groups:

  • Sulfonamide group (N-ethyl-N-sulfonyl):

    • Hydrolysis : Sulfonamides can undergo hydrolysis under acidic/basic conditions to form sulfonic acids and amines .

    • Nucleophilic substitution : The amide nitrogen may react with strong nucleophiles (e.g., hydroxide ions) under high-temperature conditions.

  • Glycine backbone :

    • Amide bond formation : Glycine’s amino group can participate in peptide bond formation with carboxylic acids.

    • Esterification : The carboxylate group may react with alcohols under acidic catalysis.

Environmental and Stability Considerations

Perfluoroalkyl sulfonamides (PFAS) are known for their environmental persistence due to strong carbon-fluorine bonds . While no direct degradation data exists for this compound, structural similarities suggest:

  • Low biodegradability : The perfluorinated chain (undecafluoropentyl) resists microbial breakdown.

  • Stability in aqueous systems : The sulfonamide group and potassium counterion may enhance solubility in polar solvents.

Physical and Structural Data

Property Value Source
Molecular formulaC₉H₇F₁₁KNO₄S
Molecular weight473.30 g/mol
CAS Number67584-52-5
SynonymsPotassium N-ethyl-N-[(undecafluoropentyl)sulphonyl]glycinate

Comparative Analysis of Related PFAS Compounds

Compound Key Differences Reactivity Notes
Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-Shorter perfluorinated chain (C4F9)Potentially greater hydrophilicity
N-(3-(dimethylaminopropyl)perfluoropentanesulfonamide monohydrochlorideContains hydrophilic dimethylamino groupLikely more reactive in aqueous systems
PFPEs (Perfluoropolyethers)Lacks sulfonamide group; polyether backboneStable but non-reactive in most conditions

Research Gaps and Challenges

Available data primarily describe the compound’s synthesis and structural properties . Key gaps include:

  • Kinetic studies : Rates of hydrolysis or substitution under varying conditions.

  • Biological interactions : Specific protein-binding or metabolic pathway involvement.

  • Environmental fate : Degradation pathways or persistence in soil/water matrices.

Citations are embedded per sentence using the provided search results.

Scientific Research Applications

Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-, potassium salt is a compound with a molecular formula of C9H7F11KNO4SC_9H_7F_{11}KNO_4S and a molecular weight of approximately 421.23 g/mol. It possesses a unique structure that incorporates both glycine and a perfluorinated sulfonyl group. The compound is characterized by undecafluoropentyl groups, which contribute to its chemical properties, especially hydrophobicity and stability.

General Applications

  • Surfactants this compound has potential applications as a surfactant.
  • HPLC Analysis this compound can be analyzed using reverse phase (RP) HPLC with simple conditions . It is separated on a Newcrom R1 HPLC column using a mobile phase of acetonitrile, water, and phosphoric acid . For mass spectrometry (MS) applications, formic acid can be used instead of phosphoric acid .

Environmental Considerations

The synthesis of this compound involves handling perfluorinated compounds, so care must be taken due to their environmental persistence.

Safety and Toxicity

  • Based upon data from chronic exposure studies, there is evidence for the carcinogenicity of PFOS (increased incidence of hepatocellular adenoma in males and females) and N-EtFOSE (increased incidence of hepatocellular adenoma in females; thyroid follicular cell adenoma in males) in rats .
  • PFOS and its related substances evaluated here are not genotoxic based upon the results of a wide range of identified in vitro and in vivo assays .

Regulatory Information

This compound was added to the Toxic Chemical Release Reporting list as of January 1, 2020 .

Structural Similarities

Mechanism of Action

The mechanism of action of Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-, potassium salt involves its interaction with various molecular targets. The undecafluoropentyl group imparts significant hydrophobicity, allowing the compound to interact with hydrophobic regions of proteins and membranes. This interaction can affect the function and stability of these biomolecules, making it useful in various applications .

Comparison with Similar Compounds

Research Findings and Environmental Impact

  • Degradation : Shorter-chain PFAS (C₄–C₆) are more amenable to advanced oxidation processes but still pose challenges for complete mineralization.
  • Alternatives: Emerging substitutes like non-fluorinated surfactants are being explored, though performance trade-offs exist.

Biological Activity

Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-, potassium salt, commonly referred to as a type of perfluoroalkyl substance (PFAS), has garnered attention for its unique chemical properties and potential biological activities. This compound is characterized by its fluorinated alkyl chain, which significantly influences its biological interactions and environmental persistence.

  • Molecular Formula : C9H7F11KNO4S
  • Molecular Weight : 473.300 g/mol
  • CAS Number : 67584-52-5
  • LogP : 3.72

The compound's structure includes a sulfonyl functional group attached to a glycine moiety, which is essential for its biological activity and interaction with biological systems.

Biological Activity Overview

The biological activity of this compound is primarily influenced by its perfluorinated nature. PFAS compounds are known for their stability and resistance to metabolic degradation, leading to bioaccumulation and various health effects.

Toxicological Studies

  • Acute Toxicity : Studies indicate that PFAS compounds, including this glycine derivative, exhibit moderate acute toxicity. The classification of these substances as harmful is based on their effects observed in animal models .
  • Chronic Exposure Effects : Long-term exposure to PFAS has been associated with significant health risks, including liver damage, developmental effects, and potential carcinogenicity. For example, chronic studies have shown that PFOS (a related compound) can cause liver tumors in rats at high doses .
  • Endocrine Disruption : Research suggests that PFAS compounds can disrupt endocrine functions, impacting hormone levels such as thyroid hormones and cholesterol metabolism . This disruption can lead to various health issues, including reproductive toxicity and developmental abnormalities in offspring.

Case Studies

Several studies have been conducted to assess the impact of related PFAS compounds on human health and the environment:

  • Study on Liver Toxicity : A significant study highlighted the histopathological changes in the liver of rats exposed to PFOS over two years. Microscopic examination revealed liver damage at doses as low as 0.06 mg/kg-bw per day .
  • Developmental Toxicity Assessment : A retrospective cohort study indicated that exposure to PFAS during pregnancy could lead to reduced fetal weight and developmental defects such as cleft palate and cardiac abnormalities .

Environmental Persistence

This compound exhibits high environmental persistence due to its chemical structure. It does not readily degrade in the environment, leading to concerns about long-term ecological impacts and bioaccumulation in wildlife and humans .

Summary Table of Biological Effects

Biological EffectObserved OutcomeReference
Acute ToxicityModerate toxicity; classified as harmful
Liver DamageHistopathological changes in chronic studies
Endocrine DisruptionAltered thyroid hormone levels
Developmental AbnormalitiesReduced fetal weight; cleft palate
Environmental PersistenceHigh stability; bioaccumulation potential

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-, potassium salt?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution. A fluorinated sulfonyl chloride intermediate (e.g., 1,1,2,2,3,3,4,4,5,5,5-undecafluoropentylsulfonyl chloride) reacts with N-ethylglycine in basic aqueous conditions. Sodium hydroxide is typically used to deprotonate glycine, facilitating sulfonamide bond formation. Subsequent ion exchange with potassium salts yields the final product. This parallels methods used for analogous perfluorinated sulfonamides, where sulfonyl chlorides react with amines under controlled pH .

Q. How is the structural integrity of this compound validated in synthetic workflows?

  • Methodological Answer : Characterization employs ¹⁹F NMR to confirm the undecafluoropentyl chain’s integrity, ¹H NMR to verify ethyl and glycine moieties, and FTIR to identify sulfonyl (S=O) stretches (~1350–1150 cm⁻¹). Mass spectrometry (ESI-MS or MALDI-TOF) is critical for molecular weight confirmation, particularly to distinguish between sodium and potassium salt forms, as seen in related perfluorinated sulfonamides .

Q. What are the key physicochemical properties influencing its experimental applications?

  • Methodological Answer : The compound’s hydrophobicity (from the fluorinated chain) and polarity (from the sulfonyl and glycine groups) necessitate solubility testing in polar aprotic solvents (e.g., DMSO, acetone) and aqueous buffers. Surface tension measurements, as applied in photographic processing surfactants , are used to assess its amphiphilic behavior. Thermal stability is evaluated via TGA/DSC to determine decomposition thresholds under high-temperature conditions .

Advanced Research Questions

Q. How can researchers address contradictions in solubility data across different experimental systems?

  • Methodological Answer : Discrepancies arise due to varying solvent polarities and counterion effects. Systematic solubility studies should be conducted using Hansen solubility parameters to identify optimal solvents. For aqueous systems, co-solvents (e.g., ethanol) or micellar encapsulation (using non-ionic surfactants) can mitigate poor solubility, as demonstrated in fluorosurfactant applications .

Q. What analytical challenges arise in quantifying environmental persistence, and how are they resolved?

  • Methodological Answer : Perfluorinated sulfonamides are resistant to biodegradation, requiring OECD 301/302 guidelines for aerobic/anaerobic degradation assays. LC-MS/MS with isotopic labeling (e.g., ¹³C or ¹⁵N) enhances detection sensitivity in complex matrices. Bioaccumulation potential is assessed via octanol-water partition coefficients (log P) adjusted for fluorinated chains, as modeled in Pharos Project datasets .

Q. What strategies optimize chromatographic separation of this compound from structurally similar byproducts?

  • Methodological Answer : Reverse-phase HPLC with a C18 column and trifluoroacetic acid (TFA) in the mobile phase improves peak resolution. Gradient elution (e.g., 10–90% acetonitrile in water) separates sulfonamide derivatives based on fluorinated chain length. MS-coupled detection (e.g., Q-TOF) differentiates isomers via exact mass and fragmentation patterns .

Q. How do fluorinated chain length and counterion selection impact biological interactions in vitro?

  • Methodological Answer : Comparative studies using sodium vs. potassium salts (e.g., CAS 67584-52-5 vs. 67584-53-6) reveal counterion-dependent cellular uptake rates. Fluorinated chain length modulates membrane permeability, assessed via Caco-2 cell monolayers or artificial lipid bilayers. Toxicity profiles (e.g., mitochondrial inhibition) are evaluated using MTT assays, referencing regulatory data on analogous PFAS .

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